molecular formula C18H34N4O6S B11825533 Biotin-PEG3-oxyamine

Biotin-PEG3-oxyamine

Cat. No.: B11825533
M. Wt: 434.6 g/mol
InChI Key: OLCOSDGJNTXSBD-UHFFFAOYSA-N
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Description

Biotin-PEG3-oxyamine is a compound that combines biotin, a vitamin known for its role in cellular metabolism, with a polyethylene glycol (PEG) spacer and an oxyamine functional group. This compound is particularly useful in bioconjugation and labeling applications due to its ability to form stable oxime bonds with aldehydes and ketones .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG3-oxyamine typically involves the conjugation of biotin with a PEG spacer and an oxyamine group. The process begins with the activation of biotin, followed by the attachment of the PEG spacer through a series of chemical reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification techniques. The compound is typically produced as a solid or viscous liquid and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG3-oxyamine primarily undergoes biotinylation reactions, where it reacts with molecules containing free aldehydes or ketones to form stable oxime bonds. This reaction is highly specific and efficient, making it ideal for labeling and bioconjugation applications .

Common Reagents and Conditions

The most common reagents used in the reactions involving this compound include sodium periodate for the oxidation of carbohydrates and glycoproteins, and various aldehyde or ketone-containing molecules as targets for biotinylation. The reactions are typically carried out under mild conditions to preserve the integrity of the target molecules .

Major Products

The major products formed from the reactions involving this compound are biotinylated molecules, which can be used in various biochemical and analytical applications. These products are highly stable and retain the biological activity of the original molecules .

Scientific Research Applications

Biotin-PEG3-oxyamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Biotin-PEG3-oxyamine involves the formation of stable oxime bonds with aldehyde or ketone groups on target molecules. This reaction is facilitated by the oxyamine group, which reacts specifically with the carbonyl groups to form a stable linkage. The PEG spacer enhances the solubility and accessibility of the biotin moiety, allowing for efficient binding to avidin or streptavidin .

Comparison with Similar Compounds

Biotin-PEG3-oxyamine is unique due to its combination of biotin, PEG spacer, and oxyamine group. Similar compounds include:

This compound stands out due to its optimal balance of solubility, stability, and reactivity, making it a versatile tool in various scientific and industrial applications .

Biological Activity

Biotin-PEG3-oxyamine is a specialized compound that combines biotin, a vital water-soluble B-vitamin, with a polyethylene glycol (PEG) spacer and an oxyamine group. This unique structure enhances its solubility and reactivity, making it an important tool in biochemical research and applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

Overview of this compound

This compound serves primarily as a biotinylation reagent. The PEG spacer improves the compound's solubility in aqueous environments, while the oxyamine group facilitates the formation of stable oxime bonds with aldehydes and ketones. This property is crucial for labeling biomolecules, which can be utilized in various biochemical assays and therapeutic applications .

Target of Action : this compound reacts specifically with aldehydes to form oxime bonds, allowing it to label biomolecules effectively.

Mode of Action : The compound's interaction with target molecules occurs through the oxyamine group, which reacts with carbonyl groups on biomolecules. This reaction is reversible under certain conditions, allowing for dynamic labeling.

Biochemical Pathways : The incorporation of biotin into biomolecules can influence several biochemical pathways involving glycoproteins and carbohydrates, affecting cellular functions such as signaling and metabolism.

Pharmacokinetics

The PEG component enhances the bioavailability of this compound by improving its solubility in biological fluids. This property allows for efficient delivery and interaction with target molecules within cells.

Applications in Research

This compound has diverse applications across various fields:

  • Chemical Biology : Used for biotinylation of proteins, carbohydrates, and nucleic acids to facilitate their purification and detection.
  • Diagnostics : Involved in the development of biotinylated diagnostic agents that can be easily detected using streptavidin-based assays.
  • Therapeutics : Potential use in synthesizing biotinylated drugs that target specific biomolecules within cells .

Case Study 1: PROTAC Development

This compound has been utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to selectively degrade target proteins. In one study, researchers demonstrated that the incorporation of this compound into PROTACs enhanced their efficacy in targeting specific proteins for degradation via the ubiquitin-proteasome system .

Case Study 2: Protein Labeling

In another investigation focusing on protein interactions, this compound was used to label BRD4 proteins in live cells. The study revealed that biotinylation facilitated the isolation and analysis of BRD4 through streptavidin pulldown assays, showcasing its utility in studying protein dynamics and interactions within cellular contexts .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

Property Details
Solubility High solubility due to PEG component
Reactivity Forms stable oxime bonds with aldehydes/ketones
Applications Used in protein labeling, diagnostics, drug development (e.g., PROTACs)
Impact on Cells Influences cellular signaling pathways and metabolic processes through biomolecule labeling

Properties

Molecular Formula

C18H34N4O6S

Molecular Weight

434.6 g/mol

IUPAC Name

N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C18H34N4O6S/c19-28-12-11-27-10-9-26-8-7-25-6-5-20-16(23)4-2-1-3-15-17-14(13-29-15)21-18(24)22-17/h14-15,17H,1-13,19H2,(H,20,23)(H2,21,22,24)

InChI Key

OLCOSDGJNTXSBD-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCON)NC(=O)N2

Origin of Product

United States

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